molecular formula C15H19N3O4 B12717142 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-67-6

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12717142
CAS No.: 145071-67-6
M. Wt: 305.33 g/mol
InChI Key: XWLBFTXXNDXXST-MHWRWJLKSA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and a methoxyphenylamino carbonyl group

Preparation Methods

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps, including the formation of the pyridine ring, the introduction of the tetrahydro group, and the attachment of the methoxyphenylamino carbonyl group. The reaction conditions typically require specific reagents, catalysts, and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-((((4-methoxyphenyl)amino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- stands out due to its unique structure and properties. Similar compounds include other pyridine derivatives and tetrahydro compounds, but the presence of the methoxyphenylamino carbonyl group and the methyloxime moiety gives this compound distinct characteristics that make it valuable for specific applications.

Properties

CAS No.

145071-67-6

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-(4-methoxyphenyl)carbamate

InChI

InChI=1S/C15H19N3O4/c1-20-14-7-5-13(6-8-14)17-15(19)22-18-9-3-4-12(11-18)10-16-21-2/h4-8,10H,3,9,11H2,1-2H3,(H,17,19)/b16-10+

InChI Key

XWLBFTXXNDXXST-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)/C=N/OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON2CCC=C(C2)C=NOC

Origin of Product

United States

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